molecular formula C11H11N3OS B13883874 N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide

Katalognummer: B13883874
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: FBYQZEDMIYTRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclopropanecarboxylic acid derivatives under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Chemischer Reaktionen

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects. Molecular docking studies have shown that it can interact with key enzymes, leading to the inhibition of their activity .

Vergleich Mit ähnlichen Verbindungen

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

  • N-(6-Chlorobenzo[d]thiazol-2-yl)acetamide
  • N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
  • N-(6-Amino-1,3-benzothiazol-2-yl)acetamide

These compounds share similar structural features but differ in their functional groups, which can influence their biological activities and applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts specific chemical properties and potential therapeutic benefits .

Eigenschaften

Molekularformel

C11H11N3OS

Molekulargewicht

233.29 g/mol

IUPAC-Name

N-(6-amino-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11N3OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2,12H2,(H,13,14,15)

InChI-Schlüssel

FBYQZEDMIYTRKV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.